molecular formula C12H9N3O2 B14390015 5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one CAS No. 88584-15-0

5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one

Cat. No.: B14390015
CAS No.: 88584-15-0
M. Wt: 227.22 g/mol
InChI Key: HKOSPKUDJAFFEG-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the oxazolo[5,4-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with α-haloketones in the presence of a base, leading to the formation of the oxazolo[5,4-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen substituents .

Scientific Research Applications

5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolo[5,4-d]pyrimidine derivatives such as:

Uniqueness

5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

CAS No.

88584-15-0

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

5-methyl-2-phenyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C12H9N3O2/c1-7-13-10(16)9-12(14-7)17-11(15-9)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14,16)

InChI Key

HKOSPKUDJAFFEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)N=C(O2)C3=CC=CC=C3

Origin of Product

United States

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